molecular formula C35H43N7O2 B1667497 BRACO-19 CAS No. 351351-75-2

BRACO-19

Numéro de catalogue: B1667497
Numéro CAS: 351351-75-2
Poids moléculaire: 593.8 g/mol
Clé InChI: RKPYSYRMIXRZJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Braco-19 est un dérivé d'acridine trisubstitué connu pour sa capacité à se lier et à stabiliser les structures en G-quadruplex dans les acides nucléiquesEn ciblant l'ADN télomérique et en interférant avec la fonction de la télomérase, this compound présente des propriétés anticancéreuses prometteuses .

Applications De Recherche Scientifique

Telomerase Inhibition and Cancer Research

Mechanism of Action
BRACO-19 functions primarily as a telomerase inhibitor by stabilizing G-quadruplex structures within telomeric DNA. This stabilization interferes with the telomerase complex's ability to elongate telomeres, which is crucial for the proliferation of cancer cells. Studies have shown that this compound can significantly reduce the integration frequency of human herpesvirus 6A (HHV-6A) into host DNA by inhibiting telomerase activity, leading to a decrease in cancer cell proliferation .

Case Study: HHV-6A Integration
In a study examining the effects of this compound on HHV-6A integration, treatment with this compound resulted in a 45% reduction in the frequency of chromosomally integrated HHV-6A in HeLa cells compared to untreated controls (p = 0.0017). The compound was administered at a concentration of 1 μM, which did not induce cytotoxic effects .

Cell Line Integration Frequency (Control) Integration Frequency (this compound) p-value
HeLa100%55%0.0017
U2OSNot specifiedNot specifiedNot specified
MCF-7Not specifiedNot specifiedNot specified

Structural Biology and Molecular Dynamics

Binding Studies
this compound has been extensively studied using molecular dynamics simulations to understand its binding mechanisms to G-quadruplex DNA structures. The compound's binding affinity has been quantified, revealing that it binds preferentially to G-rich sequences over duplex DNA .

Simulation Results
In simulations conducted with the AMBER software suite, this compound demonstrated a strong binding affinity for parallel-stranded G-quadruplexes, suggesting its potential for therapeutic applications targeting these structures in various diseases .

Biopharmaceutical Characterization

Solubility and Protein Binding
this compound exhibits good solubility in physiological buffers, with a solubility of at least 2 mg/mL at pH 7.4. Additionally, it shows a protein binding rate of approximately 38% to human serum albumin, indicating its potential for systemic circulation and bioavailability .

Toxicity Profile
Toxicity analyses have shown that concentrations of this compound up to 1 μM do not induce significant cytotoxic effects across various cell lines such as U2OS, HeLa, and MCF-7. However, concentrations above this threshold may reduce cell viability .

Therapeutic Potential Beyond Cancer

Applications in Other Diseases
Research indicates that derivatives of this compound may also hold promise for treating neurodegenerative diseases like Alzheimer’s due to their ability to stabilize G-quadruplexes involved in neuroprotective pathways . The exploration of acridine derivatives continues as they are linked to various therapeutic applications beyond oncology.

Mécanisme D'action

Target of Action

Braco-19 is a potent telomerase/telomere inhibitor . It primarily targets the G-quadruplexes (G4s) in the telomeric DNA . G4s are non-canonical nucleic acids secondary structures that form within guanine-rich strands of regulatory genomic regions . This compound is one of the most effective and specific ligands for telomeric G4 .

Mode of Action

This compound acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3’ telomeric DNA overhang . This stabilization prevents the capping and catalytic action of telomerase . In the context of HIV-1, this compound acts both at the reverse transcription and the post-integration level during the virus life cycle .

Biochemical Pathways

This compound’s interaction with G4s affects several biochemical pathways. For instance, in human glioblastoma cells, it suppresses proliferation and reduces telomerase activity . This is paralleled by the displacement of telomerase from the nucleus to the cytoplasm . In the context of HIV-1, a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3’ end of the virus RNA genome . This region can fold into very stable G-quadruplex structures that are even more stabilized by this compound, therefore inhibiting the reverse transcription process at the template level .

Pharmacokinetics

It has been shown to be highly active in vivo against early-stage tumors in a subcutaneous growing xenograft model established from uxf1138l cells, if given chronically at 2 mg per kg per day intraperitoneally .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression is drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening of approximately 0.4 kb . In vivo, this compound produces growth inhibition of 96% compared with controls accompanied by partial regressions . Immunostaining of xenograft tissues shows that this response is paralleled by loss of nuclear hTERT protein expression and an increase in atypical mitoses indicative of telomere dysfunction .

Analyse Biochimique

Biochemical Properties

Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .

Cellular Effects

This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .

Dosage Effects in Animal Models

In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .

Transport and Distribution

This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .

Subcellular Localization

This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Braco-19 est synthétisé par un processus en plusieurs étapes impliquant la substitution de dérivés d'acridine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la chromatographie liquide haute performance sont utilisées pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Braco-19 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'acridine substitués, chacun avec des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant aux structures en G-quadruplex dans l'ADN télomérique. Cette liaison stabilise le G-quadruplex, empêchant la télomérase de catalyser la synthèse des répétitions d'ADN télomérique. En conséquence, l'entretien des télomères est perturbé, conduisant à la sénescence cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé induit également des dommages à l'ADN et un arrêt du cycle cellulaire en déplaçant la télomérase du télomère .

Comparaison Avec Des Composés Similaires

Braco-19 est comparé à d'autres ligands se liant au G-quadruplex tels que :

Liste des composés similaires

  • Naphtalène diimide
  • Pyridostatine
  • Télomestatène
  • RHPS4

This compound se distingue par son inhibition puissante de la télomérase et son ciblage spécifique des G-quadruplex télomériques, ce qui en fait un candidat prometteur pour les thérapies anticancéreuses.

Activité Biologique

BRACO-19 is a G-quadruplex-interactive ligand that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action against HIV and its effects on tumor cells, particularly glioma.

This compound has been shown to exhibit significant antiviral activity against HIV-1 by stabilizing G-quadruplex structures within the viral genome. The compound's mechanism involves several key processes:

  • G-Quadruplex Stabilization : this compound binds to G-quadruplexes formed in the long terminal repeat (LTR) promoter region of the HIV-1 integrated DNA genome. This stabilization inhibits promoter activity and reduces viral replication .
  • Inhibition of Reverse Transcription : In vitro studies demonstrated that this compound inhibits reverse transcription by stabilizing G-quadruplexes at both the LTR DNA and the 3′ end of the viral RNA genome. This action effectively disrupts the viral life cycle at multiple stages, including reverse transcription and post-integration .
  • Virucidal Activity : this compound exhibits virucidal properties, as evidenced by assays that demonstrate its ability to prevent viral binding and entry into host cells .

Effects on Tumor Cells

This compound also shows promise as an anticancer agent, particularly in glioma cells. The following findings summarize its biological activity in this context:

  • Telomerase Inhibition : this compound significantly inhibits telomerase activity in glioma cells, leading to growth inhibition. At a concentration of 5 µM, telomerase activity was nearly completely suppressed after 72 hours .
  • Induction of DNA Damage Response : Treatment with this compound results in increased levels of γ-H2AX and 53BP1, markers associated with DNA double-strand breaks. This indicates that this compound induces DNA damage specifically at telomeres, which is crucial for tumor cell proliferation .
  • Cell Cycle Arrest and Apoptosis : The compound causes cell cycle arrest in the G2/M phase and induces apoptosis in glioma cells after 72 hours of treatment. Annexin V assays confirmed significant apoptotic activity following exposure to this compound .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismObservations
Anti-HIV Activity Stabilization of G-quadruplexes in viral genomeInhibition of reverse transcription and replication
Telomerase Inhibition Binding to telomere regions leading to dysfunctionSignificant reduction in telomerase activity
DNA Damage Response Induction of γ-H2AX and 53BP1 fociIncreased markers for DNA damage
Cell Cycle Effects Arrest in G2/M phase; induction of apoptosisAccumulation of cells in specific cell cycle phases

Propriétés

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351351-75-2
Record name Braco-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 351351-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRACO-19
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Braco-19
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Braco-19
Reactant of Route 3
Reactant of Route 3
Braco-19
Reactant of Route 4
Reactant of Route 4
Braco-19
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Braco-19
Reactant of Route 6
Reactant of Route 6
Braco-19

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.